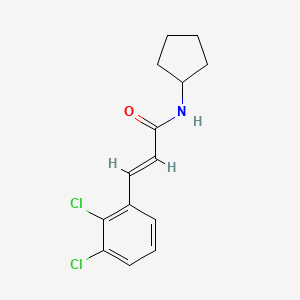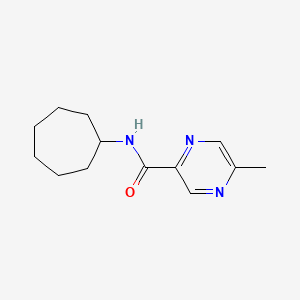![molecular formula C16H15BrClNO2 B7477839 2-bromo-N-[(3-chlorophenyl)methyl]-5-methoxy-N-methylbenzamide](/img/structure/B7477839.png)
2-bromo-N-[(3-chlorophenyl)methyl]-5-methoxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-[(3-chlorophenyl)methyl]-5-methoxy-N-methylbenzamide, also known as BRD-K68174516, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the benzamide class of compounds and has a molecular weight of 383.78 g/mol.
Wirkmechanismus
The mechanism of action of 2-bromo-N-[(3-chlorophenyl)methyl]-5-methoxy-N-methylbenzamide is not fully understood. However, it has been proposed that it exerts its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that it inhibits the activity of certain enzymes involved in inflammation and pain, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2).
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of certain inflammatory cytokines in animal models of arthritis and neuropathic pain. It has also been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been found to have analgesic effects in animal models of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-bromo-N-[(3-chlorophenyl)methyl]-5-methoxy-N-methylbenzamide in lab experiments is its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and analgesic properties, which make it a promising candidate for further study. However, one limitation is its low solubility in water, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-bromo-N-[(3-chlorophenyl)methyl]-5-methoxy-N-methylbenzamide. One direction is to further investigate its mechanism of action, particularly with regards to its anticancer properties. Another direction is to study its potential use in combination with other anticancer drugs to enhance their effectiveness. Additionally, its potential use in the treatment of other inflammatory and pain-related conditions, such as osteoarthritis and neuropathic pain, should be explored. Finally, the development of more effective formulations of this compound with improved solubility and bioavailability should be pursued.
Synthesemethoden
The synthesis of 2-bromo-N-[(3-chlorophenyl)methyl]-5-methoxy-N-methylbenzamide involves the reaction of 5-methoxy-2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-methyl-3-(3-chlorobenzyl)aniline. The final step is the bromination of the resulting compound using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The yield of the synthesis process is approximately 60%.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-[(3-chlorophenyl)methyl]-5-methoxy-N-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and analgesic properties. In particular, it has been shown to inhibit the growth of breast cancer cells, prostate cancer cells, and lung cancer cells. It has also been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Eigenschaften
IUPAC Name |
2-bromo-N-[(3-chlorophenyl)methyl]-5-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c1-19(10-11-4-3-5-12(18)8-11)16(20)14-9-13(21-2)6-7-15(14)17/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPUHTAUHMHWSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)C(=O)C2=C(C=CC(=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone](/img/structure/B7477803.png)
![Methyl 2-[[2-(4-nitrophenyl)sulfanylacetyl]amino]acetate](/img/structure/B7477806.png)
![N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B7477814.png)


![N-[2-(4-chlorophenoxy)ethyl]-N-methyl-4-methylsulfonylbenzamide](/img/structure/B7477843.png)


